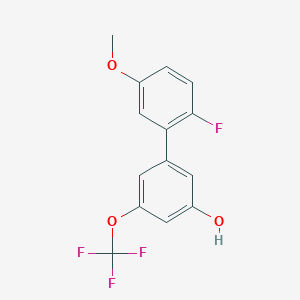
5-(3-Chloro-5-methylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-methylphenyl)-3-trifluoromethylphenol, 95% (referred to hereafter as 5-CMPT-95%) is a synthetic compound used in a range of scientific research applications. It is an aromatic compound with a phenolic group, which has been extensively studied for its potential uses in medicinal and biochemical research.
Aplicaciones Científicas De Investigación
5-CMPT-95% has a wide range of potential applications in medicinal and biochemical research. It has been used in a number of studies to investigate the biochemical and physiological effects of various compounds, as well as in the development of new drugs and drug delivery systems. It has also been used to study the effects of various drugs on the human body, as well as to study the mechanisms of drug action.
Mecanismo De Acción
The mechanism of action of 5-CMPT-95% is not yet fully understood. However, it is believed to act as an agonist of certain cell receptors, which can lead to a variety of biochemical and physiological effects. It has also been suggested that 5-CMPT-95% may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPT-95% have been extensively studied. It has been shown to have a variety of effects on cells, including the inhibition of certain enzymes, the activation of certain cell receptors, and the modulation of certain metabolic pathways. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CMPT-95% is a useful compound for laboratory experiments due to its high purity and stability. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the compound is highly toxic, and should be handled with care when used in laboratory experiments.
Direcciones Futuras
The potential future directions for 5-CMPT-95% are vast. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as to develop new uses for it in medicinal and biochemical research. Additionally, further research is needed to develop safer and more effective methods of synthesis and use. Finally, further research is needed to develop new drug delivery systems based on the compound.
Métodos De Síntesis
The synthesis of 5-CMPT-95% begins with the reaction of 3-chloro-5-methylphenol with trifluoromethanesulfonic acid. This reaction produces a phenol triflate ester, which is then reacted with sodium iodide in acetonitrile to form the desired product, 5-CMPT-95%. This procedure is described in detail in the literature, and a full list of materials and reagents is provided.
Propiedades
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c1-8-2-9(5-12(15)3-8)10-4-11(14(16,17)18)7-13(19)6-10/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEOQCUAZGWOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686632 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-04-5 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














